7-Nitro-1-benzoxepin-3(2H)-one
Description
7-Nitro-1-benzoxepin-3(2H)-one is a heterocyclic compound featuring a seven-membered benzoxepin ring fused with a ketone group at position 3 and a nitro substituent at position 5. The nitro group at position 7 likely enhances electrophilic reactivity, making this compound a candidate for further functionalization or pharmacological studies.
Properties
CAS No. |
497960-74-4 |
|---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
7-nitro-1-benzoxepin-3-one |
InChI |
InChI=1S/C10H7NO4/c12-9-3-1-7-5-8(11(13)14)2-4-10(7)15-6-9/h1-5H,6H2 |
InChI Key |
XHWHSKZVTAFBSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1-benzoxepin-3(2H)-one typically involves the nitration of 1-benzoxepin-3(2H)-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition or unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to scale up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The ketone group can undergo reduction to form alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction of Nitro Group: 7-Amino-1-benzoxepin-3(2H)-one.
Reduction of Ketone Group: 7-Nitro-1-benzoxepin-3-ol.
Substitution Reactions: Various substituted benzoxepin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Nitro-1-benzoxepin-3(2H)-one depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential bacterial enzymes or cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 7-nitro-1-benzoxepin-3(2H)-one, we compare it with structurally or functionally related compounds from the provided evidence.
Structural and Functional Analogues
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 3, )
- Structure: A benzodithiazine ring with sulfur and nitrogen heteroatoms, a chlorine substituent at position 6, and a methylhydrazino group at position 3.
- Key Features :
- Comparison : Unlike this compound, this compound lacks a nitro group and instead features a sulfur-rich scaffold. The presence of SO₂ and Cl groups may confer distinct solubility and reactivity profiles.
Isoquinolin-1(2H)-one Derivatives ()
- Structure: Nitrogen-containing isoquinoline fused with a ketone.
- Key Features :
- Comparison: The oxygen-based benzoxepin system differs from the nitrogen-rich isoquinolinone framework.
Pharmacological and Chemical Properties
Spectroscopic Distinctions
- Nitro Group Impact: The nitro group in this compound would likely show strong IR absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching), absent in sulfur/nitrogen analogs.
- Ring Size Effects: The seven-membered benzoxepin ring may exhibit distinct NMR splitting patterns compared to six-membered isoquinolinones or benzodithiazines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
